Activins

Description

Activins are produced in the pituitary, gonads, and other tissues. By acting locally, they stimulate pituitary FSH secretion and have diverse effects on cell differentiation and embryonic development. This compound are glycoproteins that are hetero- or homodimers of INHIBIN-BETA SUBUNITS.

Properties

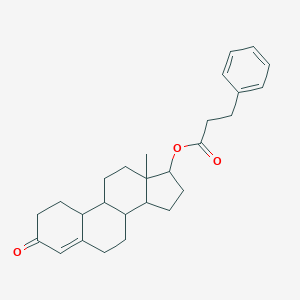

IUPAC Name |

(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWXUGDQUBIEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859051 | |

| Record name | 3-Oxoestr-4-en-17-yl 3-phenylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Activin Signaling Pathway: An In-depth Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

The activin signaling pathway, a critical component of the Transforming Growth Factor-β (TGF-β) superfamily, plays a pivotal role in a multitude of cellular processes. Its intricate network of ligands, receptors, and intracellular mediators governs fundamental biological functions, including cell growth, differentiation, apoptosis, and tissue homeostasis. Dysregulation of this pathway is implicated in a wide array of pathologies, from developmental disorders to cancer and metabolic diseases, making it a focal point for intensive research and a promising target for therapeutic intervention.

This comprehensive technical guide provides a deep dive into the core mechanics of the activin signaling pathway. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the pathway's components, mechanisms of action, and the experimental methodologies used to investigate its function. This guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes Graphviz visualizations to illuminate the complex interactions and workflows inherent in the study of activin signaling.

Core Signaling Cascade: From Ligand to Transcriptional Regulation

The canonical activin signaling pathway is initiated by the binding of an activin ligand to its specific cell surface receptors, culminating in the regulation of target gene expression in the nucleus.

Ligands and Receptors: Activins are dimeric proteins, with Activin A (a homodimer of two βA subunits) being the most extensively studied member.[1] These ligands bind to a heteromeric complex of two types of transmembrane serine/threonine kinase receptors: Type II (ActRIIA and ActRIIB) and Type I (primarily ALK4 and ALK7).[2][3] The initial binding of activin is to the Type II receptor, which then recruits and phosphorylates the Type I receptor within its glycine-serine-rich (GS) domain.[4] This phosphorylation event activates the kinase activity of the Type I receptor, priming it to propagate the signal downstream.

The Smad-Dependent (Canonical) Pathway: The activated Type I receptor phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal SSXS motif.[1][5] This phosphorylation induces a conformational change in the R-Smads, leading to their dissociation from the receptor complex and the formation of a heteromeric complex with the common mediator Smad (co-Smad), Smad4.[6] This newly formed Smad complex then translocates into the nucleus.[7]

Nuclear Events and Transcriptional Control: Once in the nucleus, the Smad complex associates with various DNA-binding cofactors, transcription factors, and chromatin modifiers to regulate the transcription of target genes.[7] The specific transcriptional response is highly context-dependent, influenced by the cellular environment and the availability of interacting partners.

Regulation of the Pathway: The activin signaling pathway is tightly regulated at multiple levels to ensure precise control over cellular responses. Extracellularly, ligands can be sequestered by binding proteins such as follistatin.[3] At the receptor level, inhibitory proteins can prevent the formation of the active receptor complex. Intracellularly, inhibitory Smads (I-Smads), such as Smad7, can compete with R-Smads for receptor binding and target the receptor complex for degradation.[8]

Quantitative Aspects of Activin Signaling

Understanding the quantitative parameters of the activin signaling pathway is crucial for building accurate models and for the development of targeted therapeutics. The following tables summarize key quantitative data related to ligand-receptor binding and the dose-dependent cellular responses to activin.

| Ligand/Receptor Interaction | Dissociation Constant (Kd) | Method | Reference |

| BYM338 (anti-ActRII Ab) : human ActRIIA | 434 ± 25 pM | Solution Equilibrium Titration | [9] |

| BYM338 (anti-ActRII Ab) : human ActRIIB | 1.7 ± 0.3 pM | Solution Equilibrium Titration | [9] |

| BYM338 Fab : human ActRIIA | 490 ± 152 pM | Surface Plasmon Resonance | [9] |

| BYM338 Fab : human ActRIIB | 4.62 ± 3.82 pM | Surface Plasmon Resonance | [9] |

| ActRIIB:ALK4-Fc : Activin A | High Affinity | Surface Plasmon Resonance | [10] |

| ActRIIB:ALK4-Fc : Activin B | High Affinity | Surface Plasmon Resonance | [10] |

| Activin A Dose | Cellular Response | Cell Type | Method | Reference |

| 50 ng/ml | Increased pSmad2 levels | Mouse Granulosa Cells | Western Blot | [11] |

| 25 ng/ml | Induction of LGE/striatal marker genes | Human Pluripotent Stem Cell-derived cultures | qPCR | [2] |

| 100 ng/ml | Increased α-smooth muscle actin | Corneal Fibroblasts | Western Blot | [1] |

| 25 ng/ml | Induction of pSmad2 | P19 Cells | Western Blot | [12] |

| Various | Dose-dependent induction of target genes | Human Macrophages | RT-qPCR | [13] |

| Various | Dose-dependent induction of COX-2 | Premalignant Cells | Q-PCR, Western Blot | [14] |

| Various | Dose-dependent effects on osteoclast-related gene expression | Human Monocyte-derived osteoclasts | qPCR | [15] |

Visualizing the Activin Signaling Pathway

Diagrams generated using the DOT language provide a clear visual representation of the activin signaling pathway and associated experimental workflows.

Caption: The canonical activin signaling pathway from ligand binding to gene regulation.

Key Experimental Protocols

Investigating the activin signaling pathway requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) of Activin Receptor Complex

This protocol is designed to isolate the activin receptor complex to study protein-protein interactions.

1. Cell Lysis:

-

Culture cells to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).[16]

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Immunoprecipitation:

-

Determine the protein concentration of the cleared lysate using a Bradford or BCA assay.

-

Pre-clear the lysate by adding protein A/G agarose (B213101) beads and incubating for 1 hour at 4°C on a rotator. Centrifuge and discard the beads.

-

To 1-2 mg of pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-ActRIIA or anti-ALK4).

-

Incubate overnight at 4°C on a rotator.

-

Add 30-50 µl of a 50% slurry of protein A/G agarose beads.

-

Incubate for 2-4 hours at 4°C on a rotator.

3. Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant.

-

Wash the beads 3-5 times with 1 ml of ice-cold Co-IP lysis buffer. After the final wash, remove all supernatant.

-

Elute the protein complexes by adding 2X Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

4. Analysis:

-

Centrifuge to pellet the beads and collect the supernatant.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the expected interacting partners.

Caption: A streamlined workflow for co-immunoprecipitation experiments.

In Vitro Kinase Assay for ALK4

This assay measures the ability of activated ALK4 to phosphorylate its substrate, Smad2.

1. Reagents:

-

Recombinant active ALK4 kinase.

-

Recombinant Smad2 protein (substrate).

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

ATP solution (with [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods).

-

Stop solution (e.g., 4X Laemmli buffer for SDS-PAGE, or EDTA for non-radioactive assays).

2. Kinase Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 25 µl reaction includes:

-

5 µl of 5X Kinase Assay Buffer.

-

1-5 µg of Smad2 substrate.

-

10-50 ng of active ALK4 kinase.

-

Make up the volume to 20 µl with sterile deionized water.

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 5 µl of ATP solution (final concentration typically 50-100 µM, with 1-10 µCi [γ-³²P]ATP).

-

Incubate at 30°C for 20-30 minutes.

3. Termination and Detection:

-

Radioactive Method:

-

Stop the reaction by adding 8 µl of 4X Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an X-ray film or a phosphor screen to visualize the phosphorylated Smad2.

-

-

Non-Radioactive Method (e.g., ADP-Glo™ Assay):

-

Stop the reaction by adding a specific reagent that depletes the remaining ATP.

-

Add a second reagent that converts the generated ADP back to ATP.

-

Measure the newly synthesized ATP using a luciferase/luciferin reaction, where the light output is proportional to the kinase activity.[17]

-

Luciferase Reporter Gene Assay for Activin Signaling

This assay quantifies the transcriptional activity of the activin pathway by measuring the expression of a reporter gene (luciferase) under the control of a Smad-responsive promoter element.

1. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Co-transfect the cells with:

-

A firefly luciferase reporter plasmid containing Smad-binding elements (e.g., (CAGA)₁₂-luc).

-

A Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.

-

-

Use a suitable transfection reagent according to the manufacturer's protocol.

2. Cell Treatment:

-

24 hours post-transfection, replace the medium with fresh serum-free or low-serum medium.

-

Starve the cells for 4-6 hours.

-

Treat the cells with different concentrations of Activin A or other compounds of interest for 16-24 hours.

3. Cell Lysis and Luciferase Assay:

-

Wash the cells once with PBS.

-

Lyse the cells using 1X Passive Lysis Buffer (e.g., from Promega Dual-Luciferase® Reporter Assay System).

-

Incubate at room temperature for 15 minutes with gentle shaking.

-

Transfer 20 µl of the cell lysate to a white, opaque 96-well plate.

-

Measure firefly luciferase activity using a luminometer after adding the luciferase assay reagent.

-

Subsequently, measure Renilla luciferase activity after adding the Stop & Glo® reagent.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold induction over the untreated control.

Caption: Workflow for a dual-luciferase reporter assay to measure activin pathway activity.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Smad2/3

This protocol identifies the genomic binding sites of Smad2/3, providing insights into the direct target genes of the activin signaling pathway.

1. Cell Cross-linking and Chromatin Preparation:

-

Treat cells with Activin A to induce Smad2/3 nuclear translocation.

-

Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

Harvest the cells, wash with ice-cold PBS, and lyse the cells to isolate the nuclei.

-

Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.

2. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G agarose/magnetic beads.

-

Incubate the pre-cleared chromatin with an anti-Smad2/3 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

3. Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the protein-DNA cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

4. DNA Purification and Library Preparation:

-

Purify the immunoprecipitated DNA using phenol-chloroform extraction or a commercial kit.

-

Prepare the DNA library for sequencing, which includes end-repair, A-tailing, and ligation of sequencing adapters.[18]

-

Amplify the library by PCR.

5. Sequencing and Data Analysis:

-

Sequence the DNA library using a next-generation sequencing platform.

-

Align the sequence reads to the reference genome.

-

Perform peak calling to identify genomic regions enriched for Smad2/3 binding.

-

Annotate the peaks to identify nearby genes and perform motif analysis to find Smad-binding elements.

Conclusion

The activin signaling pathway represents a complex and finely tuned system that is integral to numerous aspects of cellular and organismal biology. A thorough understanding of its molecular components, regulatory mechanisms, and the quantitative dynamics of its signaling cascade is essential for researchers aiming to unravel its physiological and pathological roles. The experimental protocols and visualizations provided in this guide offer a robust framework for the investigation of this critical pathway, with the ultimate goal of translating fundamental research into novel therapeutic strategies for a range of human diseases.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. academic.oup.com [academic.oup.com]

- 8. en.wikipedia.org [en.wikipedia.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. promega.com [promega.com]

- 18. ChIP-seq Library preparation [protocols.io]

The Role of Activin A in Embryonic Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activin A, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, is a pleiotropic cytokine that plays a critical and multifaceted role throughout embryonic development. From the earliest stages of blastocyst formation and implantation to the complex processes of gastrulation, neurulation, and organogenesis, Activin A signaling is indispensable for proper cell fate determination, tissue patterning, and morphogenesis. This technical guide provides an in-depth exploration of the molecular mechanisms, cellular functions, and developmental outcomes orchestrated by Activin A. It includes a detailed overview of the Activin A signaling pathway, its dose-dependent effects on germ layer specification, and its specific roles in the development of various organ systems. Furthermore, this guide presents quantitative data from key studies in tabular format for comparative analysis, outlines detailed experimental protocols for investigating Activin A function, and utilizes diagrams to visually represent signaling pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field of developmental biology and drug development.

Introduction: Activin A as a Key Regulator of Embryogenesis

Activin A is a homodimer of two inhibin βA subunits, secreted by a variety of cell types in the embryo, including the embryonic endoderm and the primitive node. Its discovery and subsequent characterization have revealed its function as a potent morphogen, meaning it can elicit different cellular responses at varying concentrations. This dose-dependent activity is fundamental to the establishment of the primary germ layers—endoderm, mesoderm, and ectoderm—during gastrulation, one of the most critical periods of embryonic development. Dysregulation of Activin A signaling has been linked to a range of developmental abnormalities and diseases, underscoring the importance of tightly controlled spatial and temporal expression of this signaling molecule.

The Activin A Signaling Pathway

Activin A initiates its cellular effects by binding to a complex of transmembrane serine/threonine kinase receptors, specifically the type II receptors (ActRIIA or ActRIIB) and the type I receptor (ALK4 or ACVR1B). This binding event leads to a cascade of intracellular signaling events, primarily mediated by the SMAD proteins.

The canonical Activin A/SMAD signaling pathway can be summarized as follows:

-

Ligand Binding and Receptor Complex Formation: Activin A binds to the constitutively active type II receptor.

-

Type I Receptor Phosphorylation: The type II receptor then recruits and phosphorylates the type I receptor at its glycine-serine rich (GS) domain.

-

SMAD2/3 Phosphorylation: The activated type I receptor phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.

-

SMAD Complex Formation: Phosphorylated SMAD2/3 forms a complex with the common mediator SMAD (co-SMAD), SMAD4.

-

Nuclear Translocation and Gene Regulation: The SMAD2/3-SMAD4 complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences (SMAD-binding elements or SBEs) in the promoter regions of target genes to regulate their expression.

Inhibitors such as Follistatin and Cerberus can extracellularly sequester Activin A, preventing its interaction with the receptors and thereby modulating its activity. Intracellularly, inhibitory SMADs (I-SMADs) like SMAD7 can compete with R-SMADs for receptor binding or recruit phosphatases to dephosphorylate the activated receptors, providing a negative feedback loop.

Caption: Canonical Activin A/SMAD signaling pathway.

Role of Activin A in Germ Layer Specification

One of the most well-characterized roles of Activin A in embryonic development is its dose-dependent regulation of germ layer formation from the pluripotent epiblast.

-

High Concentrations of Activin A: Induce the expression of genes characteristic of the definitive endoderm, such as SOX17, FOXA2, and CXCR4. This is crucial for the formation of the gut tube and its derivatives, including the liver, pancreas, and lungs.

-

Moderate Concentrations of Activin A: Promote the differentiation of mesoderm, the middle germ layer. The specific type of mesoderm formed is also influenced by the concentration and timing of Activin A signaling. For example, higher-moderate concentrations can lead to dorsal mesoderm (organizer), while lower-moderate concentrations can specify more ventral mesodermal fates.

-

Low or Absent Activin A Signaling: In the absence of Activin A signaling, the default fate of the epiblast is ectodermal, giving rise to the skin and nervous system. This is often in the presence of other signaling molecules like FGFs and BMP antagonists.

Table 1: Dose-Dependent Effects of Activin A on Embryonic Stem Cell Differentiation

| Activin A Concentration | Resulting Germ Layer | Key Marker Genes Induced |

| High (~100 ng/mL) | Definitive Endoderm | SOX17, FOXA2, GSC, CXCR4 |

| Moderate (~10-20 ng/mL) | Mesoderm | T (Brachyury), MIXL1, EOMES |

| Low/Absent (0 ng/mL) | Ectoderm | SOX1, PAX6 |

Functions of Activin A in Organogenesis

Beyond gastrulation, Activin A continues to play pivotal roles in the development of numerous organ systems.

-

Neurodevelopment: Activin A is involved in the induction and patterning of the nervous system. It can influence the differentiation of specific neuronal subtypes and has neuroprotective effects.

-

Cardiogenesis: During heart development, Activin A signaling is required for the proper specification and differentiation of cardiomyocytes from the anterior mesoderm. It regulates the expression of key cardiac transcription factors like NKX2-5 and GATA4.

-

Hepatogenesis: The formation of the liver from the foregut endoderm is critically dependent on Activin A signaling from the adjacent cardiac mesoderm.

-

Pancreatogenesis: Activin A is essential for the specification of the pancreatic lineage from the definitive endoderm.

-

Branching Morphogenesis: In organs such as the lung, kidney, and salivary gland, Activin A signaling is involved in the intricate process of branching morphogenesis, which is essential for their proper function.

Experimental Protocols for Studying Activin A Function

Protocol 1: In Vitro Differentiation of Mouse Embryonic Stem Cells (mESCs) to Definitive Endoderm

This protocol describes a common method to direct the differentiation of mESCs into definitive endoderm using a high concentration of Activin A.

Materials:

-

mESCs cultured on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs)

-

mESC culture medium (DMEM, 15% FBS, 1000 U/mL LIF, 0.1 mM β-mercaptoethanol)

-

Differentiation medium (IMDM/Ham's F12 (3:1), N2 supplement, B27 supplement, 0.05% BSA, 0.5 mM Ascorbic Acid)

-

Recombinant Human Activin A (100 ng/mL)

-

0.1% Gelatin-coated tissue culture plates

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Preparation of mESCs: Culture mESCs on MEFs until they reach 80% confluency.

-

MEF Depletion: To remove MEFs, passage the cells onto a 0.1% gelatin-coated plate and incubate for 45 minutes. The MEFs will adhere more quickly than the mESCs.

-

Embryoid Body (EB) Formation (Hanging Drop Method):

-

Collect the non-adherent mESCs and resuspend in differentiation medium to a concentration of 2 x 10^4 cells/mL.

-

Pipette 20 µL drops of the cell suspension onto the lid of a petri dish.

-

Invert the lid over a petri dish containing PBS to maintain humidity.

-

Incubate for 2 days to allow EBs to form.

-

-

Definitive Endoderm Induction:

-

Collect the EBs and transfer them to a new petri dish containing differentiation medium supplemented with 100 ng/mL Activin A.

-

Culture for an additional 3-5 days, changing the medium every 2 days.

-

-

Analysis: The resulting cells can be analyzed for the expression of definitive endoderm markers such as SOX17 and FOXA2 using immunocytochemistry or qRT-PCR.

Caption: Workflow for mESC differentiation to definitive endoderm.

Conclusion and Future Directions

Activin A remains a central focus of research in developmental biology and regenerative medicine. Its ability to potently and specifically direct cell fate holds immense therapeutic potential, particularly in the generation of clinically relevant cell types for transplantation and disease modeling. Future research will likely focus on further elucidating the context-dependent roles of Activin A, understanding its cross-talk with other signaling pathways, and refining protocols for its use in directed differentiation to generate more mature and functional cell types. A deeper understanding of the intricate regulatory networks governed by Activin A will be crucial for harnessing its power to address a wide range of developmental disorders and degenerative diseases. The development of small molecule agonists and antagonists of the Activin A pathway also presents a promising avenue for therapeutic intervention.

Activin A versus Activin B: A Technical Guide to Their Divergent Functions and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activins, members of the transforming growth factor-beta (TGF-β) superfamily, are crucial signaling proteins involved in a myriad of physiological and pathological processes.[1][2][3] Composed of two disulfide-linked β subunits, the most extensively studied isoforms are activin A (a homodimer of βA subunits) and activin B (a homodimer of βB subunits).[4][5] While structurally similar and sharing common signaling components, emerging evidence reveals that activin A and activin B have distinct, and at times opposing, functions in health and disease. This technical guide provides an in-depth comparison of activin A and activin B, focusing on their differential functions, signaling pathways, and the experimental methodologies used to elucidate their activities.

Core Functional Differences

Activin A and activin B play distinct roles in a variety of biological processes, including inflammation, fibrosis, and cancer.

Activin A is a pleiotropic cytokine with well-documented roles in:

-

Inflammation: Activin A is a critical component of the inflammatory response.[6][7] Its levels increase rapidly in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7] It modulates the release of key pro-inflammatory cytokines such as TNF, IL-1β, and IL-6.[6][7]

-

Cancer: The role of activin A in cancer is context-dependent, exhibiting both tumor-suppressive and pro-tumorigenic functions.[8][9][10] It can inhibit the growth of some cancer cell lines, such as those from prostate and breast cancer, while promoting proliferation and invasion in others, like lung cancer.[8][10]

-

Cachexia: Activin A is a key mediator of cancer-associated cachexia, contributing to muscle wasting.[8][9]

-

Immune Regulation: It has diverse effects on immune cells, influencing the differentiation and function of T cell subsets and affecting B cell responses.[1]

Activin B is increasingly recognized for its specific and potent activities in:

-

Fibrosis: Activin B is a strong profibrotic factor, particularly in the liver.[11][12] It promotes hepatocyte injury and activates hepatic stellate cells, driving the initiation and progression of liver fibrosis.[11][12] Neutralizing activin B can prevent and improve experimentally induced liver fibrosis.[11] There is also emerging evidence for its role in kidney fibrosis.[13]

-

Cancer: Activin B has been shown to promote invasiveness and migration in certain cancers, including oral, renal, and endometrial cancers.[14] In some contexts, it can have opposing effects to activin A on cancer cell growth.[15]

-

Metabolism: Studies suggest a role for activin B in regulating glucose metabolism and adipogenesis.[16]

Signaling Pathways: Commonalities and Divergences

Both activin A and activin B signal through a canonical pathway involving type I and type II serine/threonine kinase receptors and the downstream activation of SMAD proteins. However, subtle differences in receptor usage and affinity contribute to their distinct biological activities.

Canonical SMAD Pathway:

-

Ligand Binding: this compound bind to a complex of type II (ActRIIA or ActRIIB) and type I (predominantly ALK4 for activin A, and ALK4 or ALK7 for activin B) receptors.[4][17]

-

Receptor Activation: The type II receptor phosphorylates and activates the type I receptor.

-

SMAD Phosphorylation: The activated type I receptor phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[4][18]

-

SMAD Complex Formation: Phosphorylated SMAD2/3 form a complex with the common mediator SMAD (co-SMAD), SMAD4.[4]

-

Nuclear Translocation and Gene Regulation: The SMAD complex translocates to the nucleus, where it binds to specific DNA sequences and regulates the transcription of target genes.[4]

Non-Canonical Pathways:

In addition to the canonical SMAD pathway, this compound can also activate other signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) pathways.[4][15] The activation of these non-canonical pathways is cell-type and context-dependent and contributes to the diverse biological effects of this compound.

Diagram of Activin Signaling Pathways:

Caption: Canonical and non-canonical activin signaling pathways.

Quantitative Data Presentation

The following tables summarize key quantitative data comparing activin A and activin B.

Table 1: Receptor Binding Affinities

| Ligand | Receptor | Binding Affinity (Kd) | Notes |

| Activin A | ActRII | 180-360 pM[6] | Binds with high affinity. |

| Activin B | ActRII | Slightly lower than Activin A[6] | |

| Activin A | ALK4 | Lower affinity than ActRII | Recruited to the complex after ligand binding to ActRII. |

| Activin B | ALK4 / ALK7 | Lower affinity than ActRII | Can utilize both ALK4 and ALK7, potentially broadening its biological effects.[4] |

Table 2: Antagonist Binding Affinity

| Antagonist | Ligand | Affinity | Notes |

| Follistatin | Activin A | ~10-fold higher than for Activin B[7] | Follistatin is a potent inhibitor of activin A. |

| Follistatin | Activin B | Lower affinity than for Activin A[7] |

Table 3: Comparative Signaling Potency (Luciferase Reporter Assay)

| Activin Isoform (12.5 ng/ml) | Reporter Construct | Cell Line | Fold Stimulation (vs. vehicle) |

| Activin A | p3TP-lux | CHO | ~4.4-fold[9] |

| Activin B | p3TP-lux | CHO | ~6-fold[9] |

| Activin A | AR3-lux | CHO | ~4-fold[9] |

| Activin B | AR3-lux | CHO | ~6-fold[9] |

| Activin A | 3XGRAS-PRL-lux | LT2 | ~3.3-fold[9] |

| Activin B | 3XGRAS-PRL-lux | LT2 | ~3.2-fold[9] |

Table 4: Quantitative Protein Levels in Biological Samples

| Analyte | Method | Sample Type | Concentration Range (Normal) |

| Activin A | ELISA | Human Serum | 1.27 +/- 0.03 µg/L[19] |

| Activin B | ELISA | Human Serum | 0.070 +/- 0.002 ng/mL[20] |

Experimental Protocols

Detailed methodologies are essential for accurately assessing and comparing the functions of activin A and activin B.

Quantification of Activin A and Activin B Protein Levels

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: A specific antibody for either activin A or activin B is coated onto a microplate. The sample is added, and the activin present binds to the antibody. A second, biotinylated antibody specific for the activin is then added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that produces a colorimetric signal proportional to the amount of activin in the sample.

Generalized Protocol:

-

Coating: Coat a 96-well microplate with a capture antibody specific for activin A or activin B and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards, controls, and samples to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for activin A or activin B. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Reaction: Wash the plate and add a TMB substrate solution. Incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve and calculate the concentration of activin A or B in the samples.

Diagram of ELISA Workflow:

Caption: ELISA workflow for activin quantification.

Assessment of Activin Signaling Activity

Method: Luciferase Reporter Assay

Principle: This assay measures the activation of the SMAD signaling pathway. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of SMAD-responsive elements. Upon stimulation with activin A or B, the activated SMAD complex binds to these elements and drives the expression of luciferase, which can be quantified by measuring light emission.

Generalized Protocol:

-

Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate.

-

Transfection: Co-transfect the cells with a SMAD-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).

-

Stimulation: After 24-48 hours, treat the cells with varying concentrations of activin A or activin B for a defined period (e.g., 18-24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Measure firefly and Renilla luciferase activity sequentially using a luminometer and a dual-luciferase reporter assay system.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in reporter activity relative to untreated control cells.

Diagram of Luciferase Reporter Assay Workflow:

Caption: Luciferase reporter assay workflow.

Evaluation of Cell Migration

Method: Transwell Migration Assay (Boyden Chamber)

Principle: This assay assesses the chemotactic response of cells to activin A or B. Cells are placed in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a medium with or without activin A or B as a chemoattractant. The number of cells that migrate through the pores to the lower side of the membrane is quantified.

Generalized Protocol:

-

Cell Preparation: Culture cells to sub-confluency and then serum-starve them for several hours.

-

Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add a medium containing activin A or B to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in a serum-free medium and add them to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

-

Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

-

Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.

Diagram of Transwell Migration Assay Workflow:

Caption: Transwell migration assay workflow.

Conclusion

Activin A and activin B, despite their structural similarities and shared signaling components, exhibit distinct and critical functions in a range of biological processes. Activin A is a key regulator of inflammation and has a complex, context-dependent role in cancer. In contrast, activin B is emerging as a potent driver of fibrosis and also contributes to cancer progression. These differential effects can be attributed, in part, to their distinct expression patterns, and nuanced differences in receptor binding and affinity. For researchers and drug development professionals, understanding these differences is paramount for the development of targeted therapies that can specifically modulate the activity of either activin A or activin B to treat a variety of diseases, including inflammatory disorders, fibrotic conditions, and cancer. The experimental protocols outlined in this guide provide a framework for the continued investigation of the unique and overlapping functions of these important signaling molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 3. journals.asm.org [journals.asm.org]

- 4. rep.bioscientifica.com [rep.bioscientifica.com]

- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 6. Activin/Inhibin: R&D Systems [rndsystems.com]

- 7. This compound and Inhibins: Roles in Development, Physiology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. Comparative analysis of this compound A and B in the adult mouse epididymis and vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development, validation and application of a two-site enzyme-linked immunosorbent assay for activin-AB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A new 'total' activin B enzyme-linked immunosorbent assay (ELISA): development and validation for human samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Activin Signaling: Effects on Body Composition and Mitochondrial Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Reactome | Phosphorylation of SMAD2,3 by Activin:Activin Receptor [reactome.org]

- 19. Serum immunoreactive activin A levels in normal subjects and patients with various diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Serum activin A and B levels predict outcome in patients with acute respiratory failure: a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

activin receptor type IIA (ACVR2A) signaling

An In-depth Technical Guide to Activin Receptor Type IIA (ACVR2A) Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Activin Receptor Type IIA (ACVR2A) is a transmembrane serine/threonine kinase that plays a pivotal role in the Transforming Growth Factor-beta (TGF-β) superfamily of signaling pathways.[1] As a type II receptor, ACVR2A is a primary binding site for a variety of ligands, most notably activins and myostatin, initiating signaling cascades that regulate a wide array of cellular processes. These processes include cell proliferation, differentiation, apoptosis, metabolism, and immune responses.[2] Dysregulation of the ACVR2A signaling pathway is implicated in numerous pathologies, including cancer, muscle wasting disorders, reproductive abnormalities, and metabolic diseases, making it a significant target for therapeutic development.[1][3] This guide provides a comprehensive overview of the core ACVR2A signaling pathway, quantitative data on molecular interactions and gene regulation, detailed protocols for key experimental analyses, and visual diagrams of the signaling cascade and experimental workflows.

The Core ACVR2A Signaling Pathway

ACVR2A is a 70-75kDa protein composed of a cysteine-rich extracellular ligand-binding domain, a single-pass transmembrane domain, and an intracellular serine/threonine kinase domain.[2] Signaling is initiated when a dimeric ligand binds to the extracellular domain of two ACVR2A receptors, promoting the formation of a heterotetrameric complex with two type I receptors.[4][5]

Ligands and Receptors

-

Ligands: The primary ligands for ACVR2A include:

-

This compound (A, B, and AB): Potent regulators of reproductive biology, cell differentiation, and inflammation.[6][7]

-

Myostatin (GDF8): A well-established negative regulator of skeletal muscle mass.[8][9]

-

Growth Differentiation Factor 11 (GDF11): Highly related to myostatin and also involved in muscle and developmental regulation.[10][11]

-

Bone Morphogenetic Proteins (BMPs): Certain BMPs, such as BMP-7 and BMP-9, can also interact with ACVR2A, sometimes leading to antagonistic signaling effects.[2][12]

-

-

Type I Receptors (Activin Receptor-Like Kinases - ALKs): Upon ligand binding, ACVR2A recruits and phosphorylates a type I receptor. The specific type I receptor recruited is crucial for determining the downstream signaling branch. For ACVR2A, the most common type I partners are:

-

ACVR1B (ALK4)

-

TGFBR1 (ALK5)

-

ACVR1C (ALK7)

These type I receptors are responsible for activating the SMAD2/3 pathway.[13][14][15]

-

Canonical SMAD-Dependent Signaling

The canonical and best-characterized downstream pathway for ACVR2A is the SMAD pathway.

-

Ligand Binding & Complex Formation: A ligand such as Activin A binds to the ACVR2A receptor.[6]

-

Type I Receptor Recruitment & Phosphorylation: This induces the recruitment of a type I receptor (e.g., ALK4) into the complex. ACVR2A, which has constitutive kinase activity, then phosphorylates the GS domain of the type I receptor, activating it.[2][4]

-

R-SMAD Phosphorylation: The activated type I receptor kinase phosphorylates the C-terminal serine residues of receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3 .[13][16]

-

Co-SMAD Complex Formation: Phosphorylated SMAD2/3 dissociate from the receptor complex and form a heterotrimeric complex with the common-mediator SMAD, SMAD4 .[16][17]

-

Nuclear Translocation & Gene Regulation: The SMAD2/3/4 complex translocates to the nucleus, where it partners with other transcription factors, co-activators, or co-repressors to bind to specific DNA sequences (SMAD-Binding Elements or SBEs) in the promoter regions of target genes, thereby regulating their transcription.[17][18][19]

Non-Canonical (Non-SMAD) Signaling

ACVR2A can also signal through pathways independent of SMADs. While less characterized, these include the activation of MAPK pathways such as the RhoA-ROCK-MEKK1-JNK and MEKK1-p38 pathways.[2] These pathways can cross-talk with SMAD signaling and contribute to the diverse cellular responses mediated by ACVR2A ligands.

Biological and Pathophysiological Roles

ACVR2A signaling is integral to numerous physiological processes and its disruption is linked to several diseases.

-

Skeletal Muscle Homeostasis: ACVR2A, primarily through its ligand myostatin, is a potent negative regulator of muscle growth. Inhibition of this pathway leads to significant muscle hypertrophy, making ACVR2A a key target for treating muscle-wasting conditions like sarcopenia and cachexia.[9][10][20]

-

Reproductive Biology: ACVR2A is crucial for reproductive function. In the pituitary gland, activin signaling via ACVR2A and ACVR2B is required for the production of Follicle-Stimulating Hormone (FSH).[21] It also plays roles in gonadal development and function.[6][8]

-

Cancer: The role of ACVR2A in cancer is complex and context-dependent. It is frequently mutated in cancers with microsatellite instability, such as colorectal and gastric cancers, where it can act as a tumor suppressor.[3][16] However, in other contexts, its signaling may promote cancer progression.[3]

-

Bone Metabolism: ACVR2A signaling in osteoblasts acts as a negative regulator of bone mass. Inhibition of this pathway can increase bone volume, suggesting a therapeutic potential for osteoporosis.[5]

-

Preeclampsia: Genetic variations and altered expression of ACVR2A in the placenta have been associated with preeclampsia, a serious pregnancy complication.[12]

Quantitative Data Presentation

The following tables summarize key quantitative data related to ACVR2A signaling dynamics.

Table 1: Ligand-Receptor Binding Affinities

| Ligand/Inhibitor | Receptor | Method | Affinity (KD) / Potency (IC50/pKd) | Reference(s) |

| Activin A | ACVR2A / ACVR2B | Not Specified | High Affinity | [10][16] |

| Activin A | ACVR2B | Not Specified | 3- to 4-fold higher affinity than for ACVR2A | [1] |

| Myostatin (GDF8) | ACVR2A / ACVR2B | In vitro binding | High Affinity; higher for ACVR2B than ACVR2A | [3][10] |

| GDF11 | ACVR2A / ACVR2B | SPR | High Affinity | |

| Soluble ACVR2B/Fc | Myostatin | Luciferase Assay | IC50 ≈ 180 pM | [7] |

| Bimagrumab (Antibody) | ACVR2A | Binding Assay | pKd = 9.4 (KD ≈ 0.43 nM) |

Table 2: Effects of ACVR2A Pathway Inhibition on Muscle Mass in Mice

| Genetic Modification / Treatment | Muscle | Sex | % Increase in Mass (vs. Control) | Reference(s) |

| Acvr2b Knockout (Muscle-specific) | Quadriceps | Female | ~12% | [3] |

| Acvr2a Knockout (Muscle-specific) | Quadriceps | Female | ~10% | [3] |

| Acvr2a/2b Double Knockout (Muscle-specific) | Quadriceps | Female | 58% | [3] |

| Acvr2a/2b Double Knockout (Muscle-specific) | Gastrocnemius | Female | 72% | [3] |

| Soluble ACVR2B/Fc Injection | Various | - | 41-44% | [7] |

Table 3: Regulation of Target Gene Expression by ACVR2A Signaling

| Condition | Cell/Tissue Type | Gene | Regulation | Fold Change | Reference(s) |

| Activin A (10 nM, 24h) | HepaRG (Hepatocytes) | Various ISGs | Upregulated | > 2-fold (logFC > 1) | [16] |

| Activin A (50 ng/mL, 24h) | FOP Fibroblasts | SHOC2, TTC1, etc. | Upregulated | High fold changes | |

| Activin A | FOP Fibroblasts | ID1 | Upregulated | Up to 40-fold | [10] |

| Activin A | FOP Fibroblasts | ID2 | Upregulated | Up to 7-fold | [10] |

| Activin A (Chronic) | Fetal Gonocytes | Inhba (Activin A) | Upregulated | ~2-fold | [1] |

Note: FOP (Fibrodysplasia Ossificans Progressiva) cells have a mutant ACVR1 receptor that leads to aberrant signaling in response to Activin A.

Experimental Protocols

Detailed methodologies for studying ACVR2A signaling are crucial for reproducible research.

Co-Immunoprecipitation (Co-IP) for Receptor-Ligand Interaction

This protocol is designed to determine the physical interaction between ACVR2A and its binding partners (e.g., ligands, type I receptors).

Materials:

-

Cell culture expressing tagged versions of ACVR2A and/or its putative binding partner.

-

Ice-cold PBS.

-

Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

-

Antibody specific to the tagged protein (e.g., anti-FLAG, anti-HA, or a validated ACVR2A antibody).

-

Control IgG (from the same species as the IP antibody).

-

Protein A/G magnetic beads or agarose (B213101) slurry.

-

Wash Buffer: Same as Lysis Buffer but with a lower detergent concentration (e.g., 0.1% NP-40).

-

Elution Buffer (e.g., 1x Laemmli sample buffer).

-

Refrigerated microcentrifuge, end-over-end rotator.

Procedure:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS and harvest.

-

Resuspend the cell pellet in 1 mL of ice-cold Co-IP Lysis Buffer per ~1x107 cells.

-

Incubate on ice for 20-30 minutes with occasional vortexing to lyse the cells.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

-

-

Pre-clearing (Optional but Recommended):

-

Add 20-30 µL of Protein A/G beads to ~1 mg of cell lysate.

-

Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.

-

Pellet the beads by centrifugation (or using a magnetic rack) and transfer the pre-cleared lysate to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of the specific antibody (and control IgG to a separate aliquot of lysate).

-

Incubate on a rotator for 2-4 hours or overnight at 4°C.

-

Add 30-50 µL of equilibrated Protein A/G beads to each sample.

-

Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute proteins and denature them.

-

Pellet the beads, and collect the supernatant for analysis by Western Blot.

-

References

- 1. The Biology Of Activin: Recent Advances In Structure, Regulation And Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of genes related to myostatin signaling during rat skeletal muscle longitudinal growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. usbio.net [usbio.net]

- 5. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are the therapeutic candidates targeting ACVR2A? [synapse.patsnap.com]

- 8. Does the expression of the ACVR2A gene affect the development of colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myostatin/Activin Receptor Ligands in Muscle and the Development Status of Attenuating Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Perturbation-response genes reveal signaling footprints in cancer gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Activin A forms a non-signaling complex with ACVR1 and type II Activin/BMP receptors via its finger 2 tip loop - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myostatin/Activin Receptor Ligands in Muscle and the Development Status of Attenuating Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activin receptor type 2A (ACVR2A) functions directly in osteoblasts as a negative regulator of bone mass - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ACVR2A activin A receptor type 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. Type II BMP and activin receptors BMPR2 and ACVR2A share a conserved mode of growth factor recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activin-A Induces Early Differential Gene Expression Exclusively in Periodontal Ligament Fibroblasts from Fibrodysplasia Ossificans Progressiva Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Activin/Nodal Signaling in Stem Cell Pluripotency

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pivotal role of the Activin/Nodal signaling pathway in the maintenance of stem cell pluripotency. It delves into the core molecular mechanisms, presents quantitative data on gene expression, and offers detailed experimental protocols for studying this critical cellular process.

Introduction: The Gatekeeper of Pluripotency

The ability of embryonic stem cells (ESCs) to exist in a pluripotent state, capable of differentiating into all three primary germ layers, is fundamental to developmental biology and regenerative medicine.[1][2] The Activin/Nodal signaling pathway, a branch of the Transforming Growth Factor-beta (TGF-β) superfamily, has emerged as a critical regulator of this state, particularly in human ESCs (hESCs) and mouse epiblast stem cells (EpiSCs).[1][2][3] This pathway is not merely a passive supporter of pluripotency but actively maintains it by controlling the expression of key pluripotency factors and suppressing differentiation cues.[1][2] Understanding the intricacies of Activin/Nodal signaling is therefore paramount for the controlled culture and directed differentiation of pluripotent stem cells for therapeutic applications.

The Core Activin/Nodal Signaling Pathway

The Activin/Nodal signaling cascade is initiated by the binding of Activin or Nodal ligands to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[4] In the case of Nodal, a co-receptor, Cripto, is also required for efficient receptor activation.[5] This ligand-receptor interaction triggers a cascade of phosphorylation events, culminating in the activation of the downstream effectors, SMAD2 and SMAD3.

Upon phosphorylation by the activated type I receptor, SMAD2 and SMAD3 form a complex with SMAD4.[5][6] This heterotrimeric complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences and regulating the expression of target genes.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Methods for Culturing Human Embryonic Stem Cells in a Xeno-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Activin/Nodal signaling promotes specification of human embryonic stem cells into neuroectoderm [iris.uniroma1.it]

- 5. Activin/Nodal Inhibition Alone Accelerates Highly Efficient Neural Conversion from Human Embryonic Stem Cells and Imposes a Caudal Positional Identity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Crosstalk Between Activin and Wnt Signaling Pathways: A Technical Guide for Researchers

December 18, 2025

Abstract

The Activin and Wnt signaling pathways are fundamental regulators of embryonic development, tissue homeostasis, and disease pathogenesis. While historically studied as independent cascades, a growing body of evidence reveals a complex and crucial crosstalk between these two pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Activin-Wnt crosstalk, offering researchers, scientists, and drug development professionals a comprehensive resource. We detail the core protein-protein interactions, summarize key quantitative data, and provide detailed experimental protocols for investigating this intricate signaling network. Furthermore, we present visual representations of the signaling pathways and experimental workflows using Graphviz to facilitate a deeper understanding of the described molecular events.

Introduction

The Transforming Growth-beta (TGF-β) superfamily, which includes Activins, and the Wnt family of secreted glycoproteins are pivotal signaling molecules that orchestrate a wide array of cellular processes.[1] The Activin signaling pathway, initiated by the binding of Activin ligands to type II and type I serine/threonine kinase receptors, primarily signals through the phosphorylation and nuclear translocation of Smad2 and Smad3 transcription factors.[2] The canonical Wnt pathway is triggered by the binding of Wnt ligands to Frizzled (Fzd) receptors and LRP5/6 co-receptors, leading to the stabilization and nuclear accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to regulate target gene expression.[3][4]

Emerging research has illuminated a sophisticated interplay between these two pathways, where components of one cascade can directly influence the activity of the other. This crosstalk is not a simple linear interaction but a complex network of synergistic and antagonistic relationships that fine-tune cellular responses in a context-dependent manner. Understanding the nuances of this interaction is critical for deciphering the complex signaling landscapes that govern cell fate decisions in both physiological and pathological states.

Molecular Mechanisms of Activin-Wnt Crosstalk

The crosstalk between the Activin and Wnt signaling pathways occurs at multiple levels, from the cytoplasm to the nucleus, involving direct protein-protein interactions and regulation of key signaling components.

Cytoplasmic Crosstalk: The Role of the Destruction Complex

In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β).[5] Components of the Activin pathway can directly interact with and modulate the activity of this complex.

-

Axin as a Scaffold: Axin, a key scaffolding protein in the β-catenin destruction complex, has been shown to interact with Smad proteins.[6] Specifically, Axin can act as a scaffold to facilitate the Arkadia-mediated polyubiquitination and subsequent degradation of Smad7, an inhibitory Smad.[6] This interaction suggests a mechanism by which the Wnt pathway machinery can influence the duration and intensity of Activin signaling.

-

Smad7 and β-catenin Interaction: The inhibitory Smad, Smad7, can physically interact with β-catenin.[7] This interaction can interfere with the formation of the Smad7-Smurf2-β-catenin complex, thereby inhibiting the Smurf2-mediated degradation of β-catenin.[8]

Nuclear Crosstalk: Transcriptional Co-regulation

The nucleus is a major hub for the integration of Activin and Wnt signals, where Smad and TCF/LEF transcription factors converge to co-regulate the expression of target genes.

-

Direct Interaction of Smad3 and β-catenin: A central point of crosstalk is the direct physical interaction between Smad3 and β-catenin.[9][10][11] This interaction can be enhanced by TGF-β signaling and is crucial for the transcriptional activation of specific target genes.[9] The formation of a Smad3/β-catenin complex can either act as a transcriptional co-activator or sequester these factors, preventing them from activating other target genes.

-

Cooperative Gene Regulation: The cooperation between the Activin (via Smad2) and Wnt pathways is essential for the expression of specific genes during embryonic development. For instance, the induction of the Spemann-organizer specific gene Siamois is significantly enhanced by the synergistic action of both pathways.[12][13] Blocking the Smad2 pathway leads to a threefold reduction in Siamois expression.[12][14]

Quantitative Data on Activin-Wnt Crosstalk

The following tables summarize key quantitative findings from studies investigating the interplay between the Activin and Wnt signaling pathways.

| Parameter | Cell/System | Treatment | Fold Change/Effect | Reference |

| Siamois gene expression | Xenopus embryos | Dominant-negative Activin receptor | 3-fold decrease | [12][14] |

| Nuclear-to-cytoplasmic MRTF-A ratio | Rat Lens Epithelial Cells (LECs) | TGF-β treatment | 21.3-fold increase | [15] |

| Nuclear-to-cytoplasmic MRTF-A ratio | Rat LECs | TGF-β + SIS3 (Smad3 inhibitor) | 18.1-fold decrease compared to TGF-β alone | [15] |

| α-SMA expression | Rat LECs | TGF-β treatment | 8-fold increase | [15] |

| β-catenin protein level | Rat liver regeneration | 5 minutes post-hepatectomy | 2.5-fold increase | [16] |

| β-catenin protein level | Rat liver regeneration | After initial increase | ~3-fold decrease | [16] |

| Wnt-1 protein level | Rat liver regeneration | After initial β-catenin increase | 0.5-fold decrease | [16] |

| APC protein level | Rat liver regeneration | Following β-catenin degradation activation | 7-fold increase | [16] |

Table 1: Quantitative analysis of gene and protein expression changes due to Activin-Wnt crosstalk.

| Parameter | Cell/System | Treatment | Observation | Reference |

| Nuclear co-localization of β-catenin and Smad3 | Hyperplastic AT2 cells in IPF lung | - | 51.02 ± 3.51% of cells showed co-localization | [1] |

| Nuclear translocation of β-catenin | Human Mesenchymal Stem Cells (MSCs) | TGF-β1 (1-2 hours) | Increased nuclear β-catenin, similar to Wnt3A treatment | [4] |

| Nuclear translocation of Smad3, Smad4, β2SP, β-catenin | Liver Cancer Stem Cells | TGF-β1 (6 hours) | Translocation from cytoplasm to nucleus | [17] |

Table 2: Quantification of protein localization in Activin-Wnt crosstalk.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the crosstalk between Activin and Wnt signaling pathways.

Co-Immunoprecipitation (Co-IP) for Smad3 and β-catenin Interaction

This protocol is designed to detect the in vivo interaction between Smad3 and β-catenin.[5][8][18][19][20]

Materials:

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.

-

Wash Buffer: Cell Lysis Buffer without protease inhibitors.

-

Elution Buffer: 0.1 M glycine (B1666218) (pH 2.5) or 2x SDS-PAGE sample buffer.

-

Protein A/G agarose (B213101) beads.

-

Anti-Smad3 antibody (for immunoprecipitation).

-

Anti-β-catenin antibody (for Western blotting).

-

Rabbit or mouse IgG (as a negative control).

Procedure:

-

Cell Lysis:

-

Culture cells to 80-90% confluency and treat with Activin or control as required.

-

Wash cells twice with ice-cold PBS.

-

Add 1 ml of ice-cold Cell Lysis Buffer per 10^7 cells and incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new pre-chilled microfuge tube.

-

-

Pre-clearing the Lysate:

-

Add 20 µl of Protein A/G agarose bead slurry to 1 mg of protein lysate.

-

Incubate for 1 hour at 4°C on a rotator.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add 2-5 µg of anti-Smad3 antibody or control IgG to the pre-cleared lysate.

-

Incubate overnight at 4°C on a rotator.

-

Add 30 µl of Protein A/G agarose bead slurry and incubate for 2-4 hours at 4°C on a rotator.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Discard the supernatant and wash the beads three times with 1 ml of ice-cold Wash Buffer.

-

-

Elution:

-

Resuspend the beads in 30-50 µl of Elution Buffer.

-

For SDS-PAGE sample buffer, boil the sample for 5 minutes at 95°C. For glycine elution, incubate for 5-10 minutes at room temperature and neutralize with 1 M Tris-HCl, pH 8.5.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-β-catenin antibody.

-

Luciferase Reporter Assay for Wnt Signaling Activity

This assay measures the transcriptional activity of the Wnt/β-catenin pathway using a TCF/LEF-responsive luciferase reporter.[7][10][11][13][21]

Materials:

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash).

-

Control plasmid with a minimal promoter (e.g., FOPflash).

-

Renilla luciferase plasmid (for normalization).

-

Transfection reagent.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Procedure:

-

Cell Seeding and Transfection:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect cells with the TCF/LEF reporter plasmid, the control FOPflash plasmid, and the Renilla luciferase plasmid using a suitable transfection reagent.

-

-

Cell Treatment:

-

24 hours post-transfection, treat the cells with Activin, Wnt3a (positive control), or other compounds of interest for the desired duration (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS.

-

Add 20 µl of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

-

-

Luciferase Assay:

-

Add 100 µl of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

-

Add 100 µl of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

-

Measure the Renilla luciferase activity.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in reporter activity relative to the control-treated cells.

-

Chromatin Immunoprecipitation (ChIP) for Smad3 and TCF/LEF Binding

This protocol is used to determine if Smad3 and TCF/LEF co-occupy the regulatory regions of target genes.[2][22][23][24][25]

Materials:

-

Formaldehyde (B43269) (16% solution).

-

Glycine (2.5 M solution).

-

Nuclei Extraction Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors.

-

ChIP Lysis Buffer: 50 mM HEPES (pH 7.9), 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, and protease inhibitors.

-

Wash Buffers (Low salt, High salt, LiCl).

-

Elution Buffer: 1% SDS, 0.1 M NaHCO3.

-

Proteinase K.

-

Anti-Smad3 antibody.

-

Anti-TCF/LEF antibody.

-

IgG control antibody.

-

qPCR primers for target gene promoters.

Procedure:

-

Cross-linking:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine for 5 minutes.

-

-

Cell and Nuclear Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend cells in Nuclei Extraction Buffer and incubate on ice for 10 minutes.

-

Lyse the nuclei in ChIP Lysis Buffer.

-

-

Chromatin Shearing:

-

Sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose beads.

-

Incubate the chromatin overnight at 4°C with anti-Smad3, anti-TCF/LEF, or IgG control antibodies.

-

Add Protein A/G agarose beads and incubate for 2 hours.

-

-

Washing and Elution:

-

Wash the beads sequentially with Low Salt, High Salt, and LiCl Wash Buffers.

-

Elute the chromatin complexes with Elution Buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

qPCR Analysis:

-

Perform qPCR using primers specific for the promoter regions of target genes to quantify the amount of immunoprecipitated DNA.

-

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core interactions in the Activin and Wnt signaling pathways and their crosstalk.

Conclusion

The crosstalk between the Activin and Wnt signaling pathways represents a critical layer of regulation in cellular decision-making. This guide has provided a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies essential for studying this intricate relationship. The direct interactions between Smad proteins and β-catenin, the modulatory role of scaffolding proteins like Axin, and the co-regulation of target genes in the nucleus highlight the deeply integrated nature of these two pathways. For researchers in developmental biology, cancer biology, and regenerative medicine, a thorough understanding of this crosstalk is paramount. The provided protocols and diagrams serve as a valuable resource to design and execute experiments aimed at further unraveling the complexities of Activin-Wnt signaling interplay, ultimately paving the way for novel therapeutic strategies targeting these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Chromatin Immunoprecipitation on Microarray Analysis of Smad2/3 Binding Sites Reveals Roles of ETS1 and TFAP2A in Transforming Growth Factor β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Situ Hybridization Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Smad3-dependent nuclear translocation of β-catenin is required for TGF-β1-induced proliferation of bone marrow-derived adult human mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 6. Evidence that fold-change, and not absolute level, of β-catenin dictates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. clyte.tech [clyte.tech]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Wnt, Activin, and BMP Signaling Regulate Distinct Stages in the Developmental Pathway from Embryonic Stem Cells to Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thesciencenotes.com [thesciencenotes.com]

- 14. Cooperation between the activin and Wnt pathways in the spatial control of organizer gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. β-Catenin/Smad3 Interaction Regulates Transforming Growth Factor-β-Induced Epithelial to Mesenchymal Transition in the Lens [mdpi.com]

- 16. Changes in Wnt/β-Catenin Pathway During Regulated Growth in Rat Liver Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. assaygenie.com [assaygenie.com]

- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 20. bitesizebio.com [bitesizebio.com]

- 21. med.emory.edu [med.emory.edu]

- 22. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for in vivo chromatin immunoprecipitation on purified chromatin isolated from mouse liver nuclei - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Transforming Growth Factor β Promotes Complexes between Smad Proteins and the CCCTC-binding Factor on the H19 Imprinting Control Region Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An optimized two-step chromatin immunoprecipitation protocol to quantify the associations of two separate proteins and their common target DNA - PMC [pmc.ncbi.nlm.nih.gov]

Activin A in the Formation and Maintenance of the Cancer Stem Cell Niche: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cancer Stem Cell (CSC) model posits that a small subpopulation of cells within a tumor is responsible for tumor initiation, progression, metastasis, and relapse. These CSCs reside within a specialized microenvironment known as the CSC niche, which plays a critical role in regulating their properties of self-renewal and differentiation. Activin A, a member of the Transforming Growth Factor-β (TGF-β) superfamily, has emerged as a key cytokine that is intricately involved in the regulation of these processes.[1][2] It can exert both pro- and anti-tumorigenic effects depending on the cellular context.[3][4] This technical guide provides an in-depth overview of the role of Activin A in the formation of the CSC niche, detailing its signaling pathways, its impact on CSC properties, relevant quantitative data, experimental protocols for its study, and strategies for its therapeutic targeting.

The Activin A Signaling Pathway

Activin A signaling is initiated when the ligand, a dimer of two βA subunits, binds to a complex of type I and type II serine/threonine kinase receptors.[3][5] This interaction leads to the activation of both canonical (Smad-dependent) and non-canonical signaling pathways, which ultimately regulate the transcription of target genes involved in stemness, differentiation, and invasion.[6][7]

-

Canonical Pathway: Activin A binds to its type II receptor (ActRIIA or ActRIIB), which then recruits and phosphorylates a type I receptor (predominantly ALK4).[6] The activated ALK4 phosphorylates the receptor-regulated Smads (R-Smads), SMAD2 and SMAD3.[5][8] These phosphorylated R-Smads form a complex with the common-mediator Smad (co-Smad), SMAD4. This complex translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes.[6]

-

Non-Canonical Pathways: Activin A can also activate Smad-independent pathways, including the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways, which contribute to its diverse effects on cancer cells.[6][9]

Caption: Canonical and non-canonical Activin A signaling pathways.

Activin A's Role in Modulating CSC Properties

Activin A is a pleiotropic factor within the CSC niche, influencing self-renewal, differentiation, invasion, and therapeutic resistance.[1]

-

Self-Renewal and Pluripotency: Activin A is necessary for maintaining the self-renewal capacity of embryonic stem cells and has been shown to regulate the expression of core pluripotency transcription factors like Oct4, Nanog, and Nodal.[3][10] In the context of cancer, Activin A can promote stemness.[8] For instance, in breast cancer, it increases the population of CD44high/CD24low cells, a phenotype associated with CSCs.[8] Similarly, in colorectal cancer, Activin A, in combination with HGF, enhances the expression of CSC markers and sphere-forming ability.[11]

-

Epithelial-Mesenchymal Transition (EMT) and Invasion: EMT is a cellular program linked to the acquisition of stem-cell-like properties, invasion, and metastasis.[8] Activin A is a known inducer of EMT.[8][12] In breast cancer cells, Activin A treatment leads to the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers.[8] This process is often mediated by the SMAD signaling pathway and contributes to increased cell invasion.[3][8]

-

Drug Resistance: The CSC niche, partly regulated by Activin A, contributes to chemoresistance. Inhibition of Activin A signaling has been shown to reverse gemcitabine (B846) resistance in pancreatic cancer stem cells.[1][13] In lung adenocarcinoma, Activin A was found to increase resistance to platinum-based chemotherapy.[1][13]

Quantitative Data: Activin A Levels in Cancer

Elevated circulating levels of Activin A have been associated with advanced disease and poor prognosis across several cancer types, making it a potential biomarker.[1][14]